molecular formula C7H10Cl3N3S B6222106 ({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride CAS No. 2758004-52-1

({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride

Cat. No. B6222106
CAS RN: 2758004-52-1
M. Wt: 274.6
InChI Key:
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Description

{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride (hereafter referred to as 6-CITD) is a chemical compound that has been studied extensively over the past few decades. 6-CITD is a derivative of imidazothiazole, a heterocyclic compound containing both nitrogen and sulfur atoms. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. 6-CITD has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a biochemical probe, and as a pharmaceutical agent.

Scientific Research Applications

6-CITD has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a biochemical probe, and as a pharmaceutical agent. It has been used in the synthesis of a number of heterocyclic compounds, including imidazopyridine, imidazobenzene, and imidazothiazole. It has also been used as a biochemical probe to study the effects of various compounds on enzymes, proteins, and other biological molecules. Additionally, 6-CITD has been used as an active pharmaceutical ingredient in the development of a number of drugs, including an anti-HIV drug and a number of anti-inflammatory drugs.

Mechanism of Action

6-CITD is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation. By inhibiting the activity of COX, 6-CITD can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CITD have been studied extensively. In addition to its anti-inflammatory properties, 6-CITD has been shown to have anti-microbial effects, anti-cancer effects, and anti-oxidant effects. It has also been shown to have anti-tumor effects, and to have the potential to be used as an anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-CITD in laboratory experiments is its relatively low cost and easy availability. Additionally, its wide range of applications makes it a versatile reagent for a variety of scientific research projects. However, there are some limitations to using 6-CITD in laboratory experiments. For example, it is not very stable in the presence of light or oxygen, and it can be toxic if not handled properly.

Future Directions

Given its wide range of applications, there are a number of potential future directions for research into 6-CITD. These include further investigation into its anti-cancer and anti-viral properties, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its mechanism of action and its biochemical and physiological effects could provide new insights into its potential applications in the pharmaceutical industry. Finally, further research into the synthesis of derivatives of 6-CITD could provide new compounds with potential therapeutic applications.

Synthesis Methods

6-CITD can be synthesized from a variety of starting materials, depending on the desired end product. One of the most common methods is the reaction of 2-chloro-5-methylthiazole with methylchloroformate in an acidic medium, resulting in the formation of 6-CITD. This reaction is typically carried out in a solvent such as ethanol or methanol, and can be further modified to produce other derivatives of 6-CITD.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride' involves the reaction of 6-chloro-2-mercaptobenzimidazole with methylamine followed by the addition of formaldehyde to form the intermediate compound. The intermediate compound is then reacted with hydrochloric acid to form the final product as a dihydrochloride salt.", "Starting Materials": [ "6-chloro-2-mercaptobenzimidazole", "methylamine", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloro-2-mercaptobenzimidazole is reacted with methylamine in the presence of a suitable solvent and a base to form the intermediate compound ({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine.", "Step 2: Formaldehyde is added to the intermediate compound obtained in step 1 and the reaction mixture is heated to form the intermediate compound as a dihydrochloride salt.", "Step 3: The intermediate compound obtained in step 2 is reacted with hydrochloric acid to form the final product '({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride'." ] }

CAS RN

2758004-52-1

Molecular Formula

C7H10Cl3N3S

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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